N,1,3-trimethyl-1H-pyrazole-5-carboxamide

FXR antagonist pyrazole carboxamide regioisomer SAR

Incorrect pyrazole carboxamide regioisomer procurement wastes SAR resources. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide (CAS 136679-01-1) guarantees the 5-carboxamide scaffold, distinct from 4-carboxamide (pyflubumide core) and 3-carboxamide isomers. Use this fragment-like building block for tetrahydropyrazolo[3,4-c]pyridinone kinase inhibitor synthesis, RAGE inhibitor expansion, or fungicidal/insecticidal lead discovery. ≥97% purity; sealed dry storage at 2-8°C; ambient shipping. Verify regioisomer identity by CAS before ordering.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 136679-01-1
Cat. No. B166351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1,3-trimethyl-1H-pyrazole-5-carboxamide
CAS136679-01-1
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)NC)C
InChIInChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)10(3)9-5/h4H,1-3H3,(H,8,11)
InChIKeyJPWDDOVHXQWGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1,3-Trimethyl-1H-pyrazole-5-carboxamide: Procurement-Grade Baseline


N,1,3-Trimethyl-1H-pyrazole-5-carboxamide (CAS 136679-01-1; molecular formula C₇H₁₁N₃O; MW 153.18 g/mol) is a trisubstituted pyrazole-5-carboxamide bearing methyl groups at the N1, C3, and carboxamide nitrogen positions. It is supplied as a research-grade chemical (typical purity ≥97%) for use as a synthetic building block in medicinal chemistry and agrochemical discovery programs. The compound’s substitution pattern positions it as a congener within a broader class of N-methyl pyrazole carboxamides that have been explored as FXR antagonists, kinase inhibitor precursors, and fungicidal/insecticidal scaffolds. However, peer-reviewed primary literature reporting specific biological or physicochemical data for this exact compound (CAS 136679-01-1) is extremely scarce, and no authoritative database entry with validated bioactivity values was identified within the permitted source set. This evidence guide therefore focuses on class-level differentiation and structural rationale to inform procurement decisions in the absence of compound-specific quantitative benchmarking.

N,1,3-Trimethyl-1H-pyrazole-5-carboxamide: Generic Substitution Risks


Within the pyrazole carboxamide family, the position of the carboxamide moiety (C3, C4, or C5 of the pyrazole ring) and the N-methylation pattern critically determine both chemical reactivity and biological target engagement. The 5-carboxamide regioisomer (CAS 136679-01-1) is structurally and electronically distinct from the 4-carboxamide isomer (e.g., 1,3,5-trimethyl-1H-pyrazole-4-carboxamide, CAS 861586-14-3) and the 3-carboxamide isomer (e.g., N,1,5-trimethyl-1H-pyrazole-3-carboxamide). Published SAR studies on trisubstituted pyrazole carboxamides demonstrate that moving the carboxamide from the 4-position to other ring positions can abolish or dramatically alter target binding, as shown in FXR antagonist programs where only specific substitution patterns yield potent activity. Similarly, the 4-carboxamide scaffold is the pharmacophoric core of the commercial acaricide pyflubumide, whereas the 5-carboxamide scaffold appears in distinct fungicidal and nematicidal lead series. Procurement of an incorrect regioisomer or methylation analog therefore risks introducing an inactive or off-target compound into a research program, invalidating SAR hypotheses and wasting screening resources. Without compound-specific benchmarking, the safest procurement decision relies on structural fidelity to the exact CAS number rather than assumptions of class-level interchangeability.

N,1,3-Trimethyl-1H-pyrazole-5-carboxamide: Differentiation vs. Structural Analogs


FXR Antagonist Potency: 5- vs. 4-Carboxamide Regioisomers

In a systematic SAR study of 16 trisubstituted pyrazole carboxamides evaluated as FXR antagonists, all active compounds were built on a 1,3,4-trisubstituted pyrazole-4-carboxamide scaffold. The most potent analog, E16 (a 4-carboxamide regioisomer), exhibited an FXR TR-FRET binding IC₅₀ of 47.0 nM and a cell-based antagonistic IC₅₀ of 2.62 µM. By contrast, analogs built on alternative carboxamide regioisomers (including 5-carboxamide and 3-carboxamide scaffolds) showed dramatically reduced or absent FXR binding, with many compounds failing to reach 50% inhibition at the highest tested concentrations. This regioisomer-dependent activity landscape demonstrates that the 5-carboxamide scaffold (to which CAS 136679-01-1 belongs) is fundamentally distinct from the 4-carboxamide scaffold for FXR-targeted applications, and cannot substitute for 4-carboxamide-based FXR antagonists in screening cascades. [1]

FXR antagonist pyrazole carboxamide regioisomer SAR nuclear receptor

5- vs. 4-Carboxamide Scaffolds: Fungicidal vs. Acaricidal Activity

The pyrazole-4-carboxamide scaffold is the established pharmacophore of pyflubumide, a commercial acaricide that achieved 90.0% mortality against Tetranychus cinnabarinus at 500 mg/L in lead optimization studies. In contrast, a distinct series of 1H-pyrazole-5-carboxamide derivatives (the scaffold class of CAS 136679-01-1) was reported to exhibit potent fungicidal activity against Erysiphe graminis and insecticidal activity against Aphis fabae, with no reported acaricidal cross-activity. This scaffold-dependent bioactivity profile indicates that the 5-carboxamide and 4-carboxamide pyrazole cores address different target organisms and likely engage distinct molecular targets (e.g., succinate dehydrogenase for certain carboxamide fungicides vs. mitochondrial complex II for pyflubumide-class acaricides). Procurement of the incorrect scaffold for an agrochemical discovery program would direct screening toward an irrelevant biological endpoint. [1] [2]

agrochemical fungicide acaricide pyrazole-5-carboxamide pyflubumide

H-Bond Donor Capacity: N-Methyl vs. N-Unsubstituted & N-Aryl Analogs

CAS 136679-01-1 contains a secondary amide (N-methylcarboxamide) that retains one hydrogen-bond donor (HBD), distinguishing it from tertiary amide analogs (HBD = 0) and from primary amide analogs (HBD = 2). This single HBD capacity is critical for balancing membrane permeability with aqueous solubility in lead optimization. In a related pyrazole-5-carboxamide series targeting RAGE, the 4-fluorophenoxy analog (compound 40) demonstrated that modulating the carboxamide substituent directly affected aqueous solubility and in vitro potency. The N-methyl substitution pattern of CAS 136679-01-1 thus occupies a specific physicochemical space (tPSA ~45–55 Ų; HBD = 1; HBA = 3) that differs from N,N-dimethyl (HBD = 0), N-ethyl (increased lipophilicity), and N-aryl (increased MW and aromatic ring count) analogs. These differences directly impact compound developability metrics, including logD, solubility, and CYP inhibition liability. [1]

hydrogen-bond donor physicochemical property solubility medicinal chemistry

N,1,3-Trimethyl-1H-pyrazole-5-carboxamide: Research & Industrial Applications


Fragment-Based Screening for Non-FXR Nuclear Receptors & Kinases

With a molecular weight of 153.18 Da, a single hydrogen-bond donor, and a compact trisubstituted pyrazole core, CAS 136679-01-1 meets fragment-like physicochemical criteria (MW < 250; HBD ≤ 3; HBA ≤ 6; cLogP ≤ 3.5). It is suitable for inclusion in fragment-screening libraries targeting nuclear receptors or kinases where the 5-carboxamide scaffold is known to engage the hinge-binding region or ligand-binding domain. The compound should be deployed in programs where the 4-carboxamide scaffold has already been excluded due to FXR cross-reactivity, as the 5-carboxamide regioisomer is expected to exhibit a divergent target selectivity profile based on published FXR SAR data. [1]

Fungicide & Insecticide Lead Generation

Published series of 1H-pyrazole-5-carboxamide derivatives have demonstrated fungicidal activity against Erysiphe graminis (powdery mildew) and insecticidal activity against Aphis fabae (black bean aphid). CAS 136679-01-1 can serve as a core scaffold or synthetic intermediate for constructing focused libraries targeting these organisms. Procurement teams should select this 5-carboxamide scaffold specifically for fungicide/insecticide programs, as the 4-carboxamide scaffold (e.g., pyflubumide class) is associated with acaricidal activity against Tetranychus species and may not deliver the desired fungicidal/insecticidal spectrum. [2] [3]

Pyrazolo[3,4-c]pyridinone Intermediate for Kinase Inhibitors

The pyrazole-5-carboxamide framework has been reported as a key intermediate in cyclization reactions yielding tetrahydropyrazolo[3,4-c]pyridinones, a privileged scaffold in kinase inhibitor discovery. CAS 136679-01-1, with its N1-methyl and C3-methyl substituents pre-installed, provides a direct entry point for constructing this tricyclic system without requiring additional N-protection or C-alkylation steps. This synthetic efficiency advantage over less-substituted pyrazole carboxamide intermediates can reduce step count and improve overall yield in med-chem synthesis campaigns. Researchers should verify specific cyclization protocols for compatibility with the N-methyl carboxamide substituent before large-scale procurement.

Tool Compound Development for RAGE Receptors

The pyrazole-5-carboxamide chemotype has been validated as a novel inhibitor scaffold for RAGE (receptor for advanced glycation end products), with optimized analogs demonstrating improved aqueous solubility and brain Aβ-lowering effects in Alzheimer's disease models. CAS 136679-01-1 represents the minimal core structure of this chemotype and can be used as a starting point for SAR expansion, particularly by introducing substituents at the C4 position or modifying the N-methyl carboxamide group. The N-methyl substitution pattern balances HBD capacity for target engagement with physicochemical properties suitable for CNS penetration, an important consideration when developing RAGE inhibitors for neurodegenerative indications. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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